molecular formula C12H16O5S B1375837 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone CAS No. 1450657-28-9

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Cat. No. B1375837
M. Wt: 272.32 g/mol
InChI Key: NDPZMKPHRVBCLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Ethoxy-4-methoxyphenyl)ethanone” is a chemical compound offered for experimental or research use . It has a molecular weight of 194.22706 and a molecular formula of C11H14O3 .


Molecular Structure Analysis

The molecular structure of “1-(3-Ethoxy-4-methoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis in Pharmaceutical Research

Role in Heterocyclic Compound Synthesis

This compound is also significant in the synthesis of substituted azetidinones and other heterocyclic compounds, highlighting its versatility in medicinal chemistry. For instance, it is used in the synthesis of biisoindoline derivatives, contributing to the design of compounds with biological and pharmacological potencies (Jagannadham et al., 2019).

Development of Antiestrogenic Compounds

Research has also explored its use in the synthesis of compounds with antiestrogenic activity. For example, the synthesis of methanesulfonic acid salt derivatives demonstrated potent antiestrogenic activity, underlining its potential in developing therapeutics for hormone-related conditions (Jones et al., 1979).

Contribution to Antimicrobial and Antiviral Research

The compound has been utilized in the creation of novel derivatives with antimicrobial and antiviral properties. For instance, its derivatives have shown efficacy against HIV-1 replication, indicating its potential in antiviral drug development (Che et al., 2015). Additionally, it has been used in synthesizing Schiff bases with notable antimicrobial activity, further emphasizing its relevance in pharmaceutical research (Puthran et al., 2019).

Exploration in Organic Synthesis and Material Science

Research has also delved into its use in organic synthesis and material science. Studies have focused on its role in synthesizing compounds with distinct optical and thermal properties, contributing to advancements in material science (Shruthi et al., 2019).

properties

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPZMKPHRVBCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)CS(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KB Vega, D Cruz, ART Oliveira, MR Silva… - Journal of the Brazilian …, 2021 - SciELO Brasil
The key step in the chemoenzymatic synthesis of apremilast was to produce the chiral alcohol (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol, (R)-3. Two enzymatic …
Number of citations: 6 www.scielo.br
AL Ruchelman, TJ Connolly - Tetrahedron: Asymmetry, 2015 - Elsevier
Celgene’s Otezla® 1 (apremilast) is the first and only PDE4 inhibitor approved by the US FDA for the treatment of plaque psoriasis and psoriatic arthritis. The active pharmaceutical …
Number of citations: 20 www.sciencedirect.com
KB Vega - 2020 - repositorio.ufc.br
O apremilast (S)-1, Figura 1, é uma substância orgânica que apresenta um centro estereogênico com configuração S, uma fórmula estrutural relativamente simples, e com um peso …
Number of citations: 1 repositorio.ufc.br

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